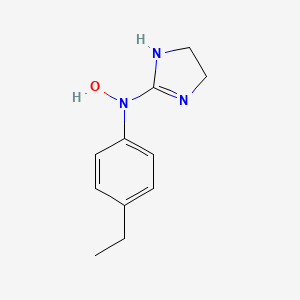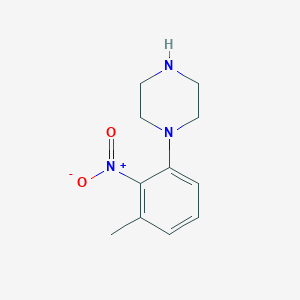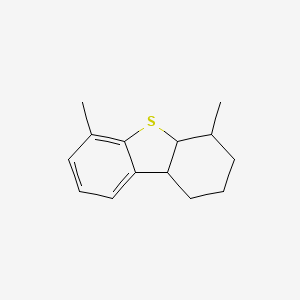
1,2,3,4,4a,9b-Hexahydro-4,6-dimethyldibenzothiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dimethyl-1,2,3,4,4a,9b-hexahydrodibenzo[b,d]thiophene is a sulfur-containing organic compound It is a derivative of dibenzothiophene, characterized by the presence of two methyl groups at the 4 and 6 positions and a partially hydrogenated structure
准备方法
Synthetic Routes and Reaction Conditions
4,6-Dimethyl-1,2,3,4,4a,9b-hexahydrodibenzo[b,d]thiophene can be synthesized through several methods. One common approach involves the reaction of 3-methylcyclohex-2-enone with 2-methylbenzenethiol to form an intermediate, which is then cyclized to produce the desired compound . The reaction conditions typically involve heating the reactants in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of 4,6-Dimethyl-1,2,3,4,4a,9b-hexahydrodibenzo[b,d]thiophene may involve large-scale synthesis using similar reaction pathways. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
4,6-Dimethyl-1,2,3,4,4a,9b-hexahydrodibenzo[b,d]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of fully hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, fully hydrogenated derivatives, and various substituted derivatives depending on the reagents and conditions used.
科学研究应用
4,6-Dimethyl-1,2,3,4,4a,9b-hexahydrodibenzo[b,d]thiophene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying sulfur-containing heterocycles.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
作用机制
The mechanism of action of 4,6-Dimethyl-1,2,3,4,4a,9b-hexahydrodibenzo[b,d]thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfur atom in its structure can form coordination complexes with metal ions, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
Dibenzothiophene: The parent compound, lacking the methyl groups and hydrogenation.
4,6-Dimethyldibenzothiophene: Similar structure but without the hydrogenation.
1,2,3,4-Tetrahydrodibenzothiophene: Partially hydrogenated but without the methyl groups.
Uniqueness
4,6-Dimethyl-1,2,3,4,4a,9b-hexahydrodibenzo[b,d]thiophene is unique due to its specific substitution pattern and partial hydrogenation, which confer distinct chemical and physical properties. These features make it valuable for specific applications in research and industry, where its analogs may not be as effective.
属性
分子式 |
C14H18S |
|---|---|
分子量 |
218.36 g/mol |
IUPAC 名称 |
4,6-dimethyl-1,2,3,4,4a,9b-hexahydrodibenzothiophene |
InChI |
InChI=1S/C14H18S/c1-9-5-3-7-11-12-8-4-6-10(2)14(12)15-13(9)11/h3,5,7,10,12,14H,4,6,8H2,1-2H3 |
InChI 键 |
TZCNKWPLSINERU-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC2C1SC3=C(C=CC=C23)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(2-Methylpropyl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12834555.png)
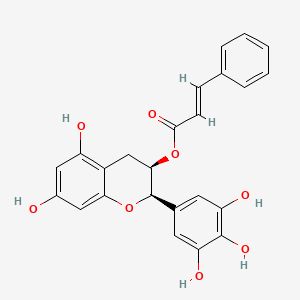
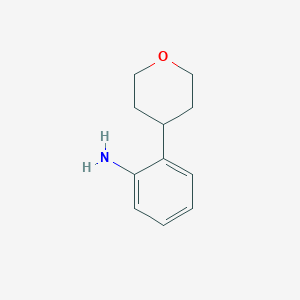
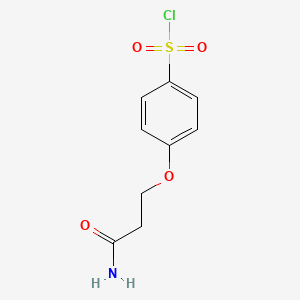
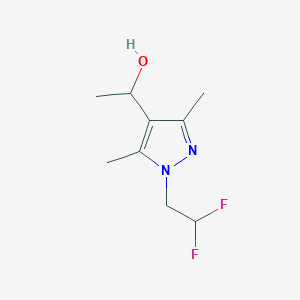
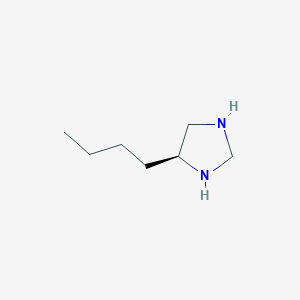

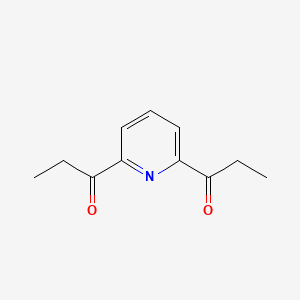
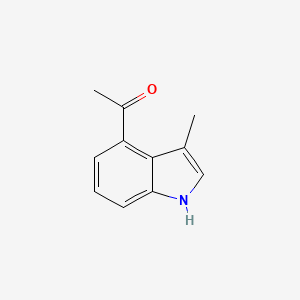
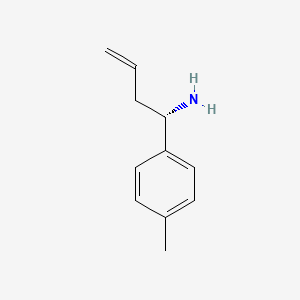
![[R-(R*,S*)]-alpha-(1-Aminoethyl)-4-fluorobenzenemethanol](/img/structure/B12834620.png)
![5,6-Dihydrocyclopenta[d][1,2,3]triazol-1(4H)-amine](/img/structure/B12834623.png)
